Carbamic acid, ((butylthio)sulfinyl)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
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Overview
Description
Carbamic acid, ((butylthio)sulfinyl)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester is a chemical compound with the molecular formula C20H32N2O3S. It is also known by other names such as Carbosulfan . This compound is primarily used as an insecticide and has significant applications in agriculture due to its effectiveness in controlling pests.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, ((butylthio)sulfinyl)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester involves several steps. One common method includes the reaction of 2,3-dihydro-2,2-dimethyl-7-benzofuranol with ((butylthio)sulfinyl)methyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. The use of automated systems ensures precise control over reaction parameters, leading to higher efficiency and product purity .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, ((butylthio)sulfinyl)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, ((butylthio)sulfinyl)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: Studied for its effects on various biological systems, particularly in pest control.
Medicine: Investigated for potential therapeutic uses due to its bioactive properties.
Industry: Employed in the formulation of insecticides and pesticides for agricultural use.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system in pests, ultimately resulting in their death .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, ((dibutylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
- Carbamic acid, methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
Uniqueness
Carbamic acid, ((butylthio)sulfinyl)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester is unique due to its specific structural features, such as the presence of the butylthio group, which enhances its insecticidal properties compared to other similar compounds. This structural difference contributes to its higher efficacy and broader spectrum of activity .
Properties
CAS No. |
77248-49-8 |
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Molecular Formula |
C16H23NO4S2 |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-(butylsulfanylsulfinylmethyl)carbamate |
InChI |
InChI=1S/C16H23NO4S2/c1-4-5-9-22-23(19)11-17-15(18)20-13-8-6-7-12-10-16(2,3)21-14(12)13/h6-8H,4-5,9-11H2,1-3H3,(H,17,18) |
InChI Key |
SXBNYFDZSDKILD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSS(=O)CNC(=O)OC1=CC=CC2=C1OC(C2)(C)C |
Origin of Product |
United States |
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